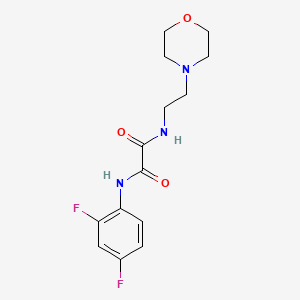

N1-(2,4-difluorophenyl)-N2-(2-morpholinoethyl)oxalamide

Description

N1-(2,4-Difluorophenyl)-N2-(2-morpholinoethyl)oxalamide is an oxalamide derivative characterized by a 2,4-difluorophenyl group at the N1 position and a 2-morpholinoethyl substituent at the N2 position. The 2,4-difluorophenyl moiety likely enhances lipophilicity and metabolic stability, while the morpholinoethyl group may improve solubility and target engagement .

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2N3O3/c15-10-1-2-12(11(16)9-10)18-14(21)13(20)17-3-4-19-5-7-22-8-6-19/h1-2,9H,3-8H2,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKYTGRRUAQVNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(2-morpholinoethyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-morpholinoethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate and final products are typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxalamide derivatives with oxidized functional groups.

Reduction: Formation of reduced oxalamide derivatives.

Substitution: Formation of substituted oxalamide derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

Medicinal Chemistry

Drug Development : N1-(2,4-difluorophenyl)-N2-(2-morpholinoethyl)oxalamide serves as a scaffold for designing novel pharmaceuticals. Its structure can facilitate the development of compounds targeting specific enzymes or receptors, potentially leading to new treatments for various diseases.

Mechanism of Action : The compound's mechanism often involves binding interactions with molecular targets, modulating their activity. The presence of fluorine enhances binding affinity, while the morpholine group can improve pharmacokinetic properties.

Materials Science

Novel Materials : Due to its unique electronic and optical properties, this compound is a candidate for developing advanced materials. Its structural characteristics may allow it to be utilized in electronic devices or sensors.

Organic Synthesis

Synthetic Intermediate : this compound can act as an intermediate in synthesizing more complex molecules. This property is crucial for developing new synthetic methodologies that can yield various derivatives.

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit promising anticancer properties by inhibiting specific cancer cell lines. These findings suggest potential therapeutic roles in oncology.

- Enzyme Inhibition : A study demonstrated that derivatives of this compound could effectively inhibit certain enzymes involved in metabolic pathways. This inhibition can be beneficial in conditions like diabetes and obesity, where enzyme regulation is critical.

- Material Development : Investigations into the use of this compound in creating conductive polymers have shown improved electrical conductivity compared to traditional materials. This advancement could lead to innovations in flexible electronics.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Analogues

Antiviral Activity:

- Compound 21 () shares the N1 2,4-difluorophenyl group with the target compound but incorporates a piperidine-thiazole hybrid at N2. It demonstrated potent HIV entry inhibition (HPLC purity: 95.6%, LC-MS: 425.86 [M+H+]), suggesting that fluorinated aryl groups enhance target binding in viral glycoproteins .

- BNM-III-170 () features a chloro-fluorophenyl group and a guanidine-containing indane moiety, showing efficacy in enhancing vaccine responses against HIV. This highlights the role of halogenated aromatic rings in improving pharmacokinetic properties .

Flavoring Agents:

- S336 () uses a 2,4-dimethoxybenzyl group at N1 and a pyridinyl-ethyl group at N2. Its NOEL of 100 mg/kg in rats and regulatory approval underscore the safety profile of methoxy-substituted oxalamides in food applications .

Enzyme Inhibition and Antimicrobial Effects:

Structure-Activity Relationships (SAR)

- Halogenation : Fluorine and chlorine at the N1 position correlate with enhanced metabolic stability and target affinity in antiviral and enzyme-inhibiting compounds (e.g., Compounds 21, 28, BNM-III-170) .

- Heterocyclic Moieties: Morpholinoethyl (target compound) vs. piperidinyl (Compound 21) or pyridinyl (S336) groups influence solubility and receptor specificity. Morpholine’s oxygen atom may improve water solubility compared to piperidine .

- Electron-Donating Groups : Methoxy substituents (S336) favor flavor-enhancing properties, while electron-withdrawing halogens (Cl, F) are prevalent in bioactive molecules .

Physicochemical and Toxicological Data

Table 2: Comparative Physicochemical Properties

*Calculated using ChemDraw Professional 20.0.

Biological Activity

N1-(2,4-difluorophenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by its unique structural features that may confer specific biological activities. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 364.39 g/mol

The presence of the difluorophenyl group enhances the compound's lipophilicity and stability, which are crucial for biological interactions. The morpholinoethyl moiety may also influence its pharmacokinetic properties.

The precise mechanism of action for this compound remains unclear due to the lack of specific research. However, it is hypothesized that:

- The compound may bind to specific proteins or receptors, influencing signaling pathways.

- The fluorine atoms could enhance binding affinity to biological targets compared to non-fluorinated analogs.

1. Antimicrobial Activity

Research has indicated that some oxalamides exhibit antimicrobial activity. For instance, studies on structurally related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria. While direct studies on this compound are lacking, its structural similarities suggest potential antimicrobial properties.

2. Neuroprotective Effects

A study focusing on related oxalamides reported neuroprotective effects in cellular models of neurodegeneration. These findings suggest that this compound may warrant investigation for similar neuroprotective properties in future research.

3. Enzyme Interaction Studies

Preliminary investigations into the enzyme inhibition capabilities of oxalamides indicate that modifications in the structure can significantly impact their inhibitory effects. Future studies could explore how this compound interacts with specific enzymes involved in metabolic pathways.

Potential Applications

The unique properties of this compound suggest several potential applications:

- Medicinal Chemistry : As a scaffold for developing new pharmaceuticals targeting neurological disorders or infections.

- Biochemical Probes : For studying biological pathways and interactions at the molecular level.

- Material Science : Due to its unique electronic properties, it could be explored for developing advanced materials.

Q & A

Q. What are the key structural features of N1-(2,4-difluorophenyl)-N2-(2-morpholinoethyl)oxalamide, and how do they influence its reactivity and biological activity?

The compound contains a difluorophenyl group (electron-withdrawing), a morpholinoethyl moiety (polar, tertiary amine), and an oxalamide linker. The difluorophenyl group enhances metabolic stability and lipophilicity, while the morpholine ring improves solubility and hydrogen-bonding capacity. The oxalamide core facilitates intermolecular interactions, such as π-π stacking or hydrogen bonding, critical for target binding .

Q. What synthetic routes are typically employed for preparing oxalamide derivatives like this compound?

Oxalamides are synthesized via coupling reactions between carboxylic acid derivatives (e.g., oxalyl chloride) and amines. For this compound:

- Step 1 : React oxalyl chloride with 2,4-difluoroaniline to form N1-(2,4-difluorophenyl)oxalyl chloride.

- Step 2 : Couple with 2-morpholinoethylamine under Schotten-Baumann conditions (e.g., aqueous NaOH, THF). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Methods :

- HPLC : Purity assessment using a C18 column, gradient elution (acetonitrile/water + 0.1% TFA).

- NMR : Confirm substituent positions via H and F NMR (e.g., difluorophenyl protons at δ 7.2–7.8 ppm).

- HRMS : Verify molecular ion peaks (expected m/z: [M+H]+ ~ 356.1).

- Crystallography : Single-crystal X-ray diffraction for absolute configuration confirmation .

Advanced Research Questions

Q. What computational strategies can optimize the reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) can model reaction intermediates and transition states to identify energy barriers. For example:

- Reaction Path Search : Use the Artificial Force Induced Reaction (AFIR) method to explore coupling mechanisms.

- Solvent Effects : COSMO-RS simulations to predict solvent compatibility (e.g., THF vs. DMF). These methods reduce trial-and-error experimentation and improve yield prediction .

Q. How do substituent variations (e.g., fluorination, morpholine positioning) affect the compound’s pharmacokinetic properties?

- Case Study : Replace the 2,4-difluorophenyl group with a 3,5-difluoro analog.

- Lipophilicity : LogP increases by ~0.3 units (measured via shake-flask method).

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (tested in microsomal assays).

- Morpholine Modification : Replacing morpholine with piperazine alters solubility (logS decreases by 0.5) but enhances blood-brain barrier permeability (PAMPA assay) .

Q. What experimental designs are recommended for resolving contradictory bioactivity data in SAR studies?

- Factorial Design : Test variables (e.g., substituent electronegativity, steric bulk) using a 2 factorial approach.

- Data Analysis : Apply multivariate regression to isolate key activity drivers (e.g., fluorine count vs. IC).

- Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity) to confirm mechanisms .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Continuous Flow Chemistry : Reduces side reactions (e.g., racemization) via precise temperature/residence time control.

- Chiral Stationary Phases : Use HPLC with amylose-based columns for enantiomer separation during scale-up.

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Methodological Guidance

Q. What in vitro assays are suitable for evaluating the compound’s inhibitory activity against kinase targets?

- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) at 1 µM concentration.

- IC Determination : Use ADP-Glo™ assay for ATP-competitive inhibitors.

- Selectivity Ratio : Compare activity against off-target kinases (e.g., EGFR vs. VEGFR2) .

Q. How should researchers design stability studies under physiological conditions?

- Buffer Systems : Incubate in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C.

- Degradation Analysis : Monitor via LC-MS/MS for hydrolytic (oxalamide cleavage) or oxidative (morpholine ring) degradation products.

- Half-life Calculation : Use first-order kinetics (t = ln(2)/k) .

Data Contradiction Analysis

Q. Q. How to reconcile discrepancies between computational binding predictions and experimental IC values?

- Docking Limitations : Molecular docking may overlook solvent effects or protein flexibility. Validate with MD simulations (e.g., 100 ns trajectories).

- Experimental Variability : Repeat assays with stricter controls (e.g., ATP concentration standardization).

- Allosteric Effects : Test for non-competitive inhibition via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.